3-Methoxycarbonylphenyl isothiocyanate

Übersicht

Beschreibung

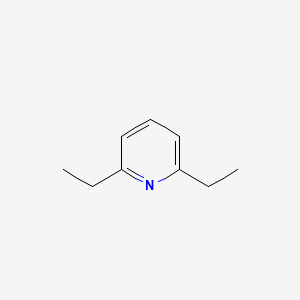

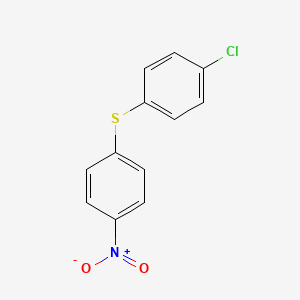

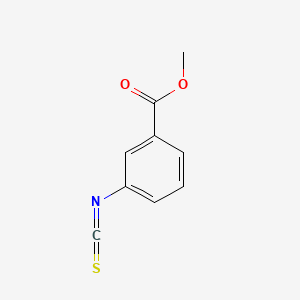

3-Methoxycarbonylphenyl isothiocyanate (CAS: 3125-66-4) is a chemical compound used in various fields of research, including medicinal chemistry, drug discovery, and material sciences. It has a molecular formula of C9H7NO2S and a molecular weight of 193.22 g/mol .

Synthesis Analysis

The synthesis of isothiocyanates, such as 3-Methoxycarbonylphenyl isothiocyanate, can be achieved in the presence of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide. A broad range of thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines in good yields .

Molecular Structure Analysis

The molecular structure of 3-Methoxycarbonylphenyl isothiocyanate can be represented by the InChI string: InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 . The compound has a complexity of 236 and a topological polar surface area of 70.8 Ų .

Physical And Chemical Properties Analysis

3-Methoxycarbonylphenyl isothiocyanate has a molecular weight of 193.22 g/mol. It has a computed XLogP3 value of 3.6, indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors. It has three rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry . The synthesis of isothiocyanates has attracted the attention of biologists and chemists, and recent advancements in their synthesis have been categorized into three types based on the starting materials and functional groups .

Moreover, isothiocyanates have shown marked beneficial/therapeutic properties for human health . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented .

Food Preservation

Isothiocyanates have been found to reduce oxidative stress and act as indirect antioxidants as well as antimicrobials . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .

Pharmacological Applications

Isothiocyanates possess anti-cancer, anti-inflammatory, and neuroprotective properties . Therefore, they have received attention from researchers for their possible application in the pharmacological industry .

Extension of Shelf Life of Dairy Products : Isothiocyanates are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .

Biopesticides

Isothiocyanates have been found to have biopesticidal properties . They are produced by plants as a defense mechanism against microbial and pest infections . Therefore, they can be used as biopesticides in agriculture .

Additive in Mayonnaise

Isothiocyanates have been used as an additive in mayonnaise due to their antimicrobial properties . They help in preserving the mayonnaise and extending its shelf life .

Food Packaging

Isothiocyanates have been used in food packaging materials . They are incorporated into the packaging films to provide antimicrobial properties, thereby helping in preserving the food and extending its shelf life .

Eigenschaften

IUPAC Name |

methyl 3-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXFZEJJHPUMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185176 | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxycarbonylphenyl isothiocyanate | |

CAS RN |

3125-66-4 | |

| Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3125-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)